molecular formula C8H12N2S B13233133 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine

1-(1,3-Thiazol-2-yl)cyclopentan-1-amine

Cat. No.: B13233133
M. Wt: 168.26 g/mol
InChI Key: CGOSXNDYZHUTJZ-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)cyclopentan-1-amine is a compound that features a thiazole ring attached to a cyclopentane ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with thioamide under specific conditions to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The use of catalysts and advanced purification techniques can also enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(1,3-Thiazol-2-yl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine: This compound has a similar structure but with a methyl group on the thiazole ring.

    1-(1,3-Thiazol-2-yl)propan-1-amine: This compound features a propyl group instead of a cyclopentane ring.

Uniqueness: 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine is unique due to its specific combination of a thiazole ring and a cyclopentane ring with an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)cyclopentan-1-amine

InChI

InChI=1S/C8H12N2S/c9-8(3-1-2-4-8)7-10-5-6-11-7/h5-6H,1-4,9H2

InChI Key

CGOSXNDYZHUTJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NC=CS2)N

Origin of Product

United States

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